2,2'-Dinaphthyl ketone

Description

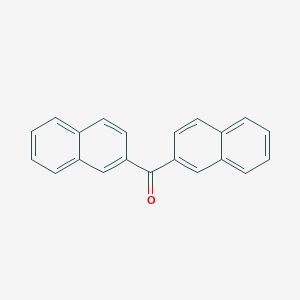

Structure

3D Structure

Properties

IUPAC Name |

dinaphthalen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c22-21(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEZVYXNVAHDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449357 | |

| Record name | beta-naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-56-9 | |

| Record name | beta-naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dinaphthyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of a chemical entity is paramount to its effective application. This guide is structured to provide not just a collection of data on 2,2'-Dinaphthyl Ketone, but a cohesive narrative that explains the why behind its properties and reactivity. Every piece of information, from its fundamental properties to its synthesis and potential applications, is presented to empower researchers to utilize this compound with confidence and ingenuity. The protocols and data herein are designed to be self-validating, grounded in established chemical principles and supported by verifiable sources.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound, a symmetrical aromatic ketone, possesses a rigid, sterically hindered structure dominated by two naphthalene rings bridged by a carbonyl group. This unique architecture dictates its physical and chemical behavior.

Identifier:

Molecular Formula: C₂₁H₁₄O[1]

Molecular Weight: 282.34 g/mol [1][2]

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Melting Point | 164.5 °C | [3] |

| Boiling Point | 485.7 ± 14.0 °C (Predicted) | [3] |

| Appearance | Likely a solid at room temperature, given the high melting point. | Inferred |

| Solubility | Expected to have poor solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and acetone.[4][5] | Inferred from the properties of aromatic ketones.[4][5] |

The high melting point is a direct consequence of the molecule's significant van der Waals forces and potential for crystal lattice packing afforded by its planar aromatic systems. Its nonpolar nature, owing to the large hydrocarbon framework, governs its solubility profile, rendering it miscible with organic solvents while being largely immiscible with aqueous media.

Section 2: Synthesis of this compound

The construction of the this compound scaffold can be approached through several synthetic strategies. Below, we detail two plausible and effective methods.

Method 1: Friedel-Crafts Acylation of Naphthalene with 2-Naphthoyl Chloride

This is a classic and reliable method for forging the aryl-carbonyl bond. The causality behind this experimental design lies in the generation of a highly electrophilic acylium ion that is then attacked by the electron-rich naphthalene ring.

Reaction Scheme:

A schematic of the Friedel-Crafts acylation reaction.

Experimental Protocol:

-

Preparation of 2-Naphthoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 2-naphthoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq) as both reagent and solvent.

-

Gently reflux the mixture for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain crude 2-naphthoyl chloride, which can be used directly or purified by distillation or recrystallization.[6][7]

-

-

Friedel-Crafts Acylation:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

-

Add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 eq) to the solvent and cool the mixture in an ice bath.

-

Slowly add a solution of 2-naphthoyl chloride (1.0 eq) in the same solvent to the stirred suspension of AlCl₃. This will form the acylium ion complex.

-

To this mixture, add a solution of naphthalene (1.0 eq) in the same solvent dropwise, maintaining the low temperature. The reaction is typically kinetically controlled to favor substitution at the 1-position of naphthalene, however, thermodynamic control can lead to the 2-substituted product.[8][9][10] For the synthesis of the 2,2'-isomer, careful control of reaction conditions is crucial.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Causality and Trustworthiness: The use of an anhydrous Lewis acid like AlCl₃ is critical for the formation of the reactive acylium ion from the acyl chloride. The reaction must be conducted under anhydrous conditions as AlCl₃ reacts violently with water. The quenching step with acidified ice water hydrolyzes the aluminum complexes and separates the product. The subsequent workup removes unreacted starting materials and byproducts, ensuring the purity of the final compound.

Method 2: Oxidation of Di(naphthalen-2-yl)methanol

This method is suitable if the corresponding secondary alcohol is readily available or can be synthesized.

Reaction Scheme:

Oxidation of the corresponding alcohol to the ketone.

Experimental Protocol:

-

To a solution of di(naphthalen-2-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM), add an excess of an oxidizing agent such as manganese dioxide (MnO₂) (e.g., 10 eq).[3]

-

Stir the reaction mixture at room temperature for 24 hours or until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

-

Wash the Celite pad with the solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.[3]

Causality and Trustworthiness: MnO₂ is a mild and selective oxidizing agent for benzylic and allylic alcohols, minimizing the risk of over-oxidation or side reactions. The heterogeneous nature of the reaction simplifies the workup, as the oxidant and its reduced form can be easily removed by filtration.

Section 3: Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and characterization.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple aromatic protons. The signals will appear in the aromatic region, typically between 7.0 and 9.0 ppm.[11] Protons closer to the electron-withdrawing carbonyl group will be deshielded and appear further downfield. Due to the symmetry of the molecule, the number of distinct signals will be less than the total number of protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide valuable information about the carbon framework. Key expected signals include:

-

Carbonyl Carbon (C=O): A characteristic signal in the downfield region, typically between 190 and 200 ppm for aromatic ketones.[12][13]

-

Aromatic Carbons: A series of signals in the range of 120-140 ppm.[12][13] The quaternary carbons will generally show weaker signals.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For aromatic ketones, this peak is typically observed in the range of 1660-1700 cm⁻¹.[14][15] Other characteristic bands will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak (M⁺) should be readily observable at m/z = 282.34. Fragmentation patterns would likely involve the loss of the carbonyl group (CO) and cleavage of the naphthyl rings.

Section 4: Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily centered around the carbonyl group and the aromatic naphthalene rings.

Reactions of the Carbonyl Group:

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This can include reactions with organometallic reagents (e.g., Grignard reagents, organolithiums) to form tertiary alcohols, and reduction with hydride reagents (e.g., NaBH₄, LiAlH₄) to yield the corresponding secondary alcohol, di(naphthalen-2-yl)methanol.[16]

-

Wittig Reaction: Reaction with phosphorus ylides can be used to convert the carbonyl group into a carbon-carbon double bond.

-

Reductive Amination: In the presence of a reducing agent and an amine, the ketone can be converted into an amine.

Reactions of the Naphthalene Rings:

-

Electrophilic Aromatic Substitution: The naphthalene rings can undergo further electrophilic substitution reactions, although the carbonyl group is deactivating, directing incoming electrophiles to the meta-positions relative to the point of attachment.

Potential Applications:

While specific, large-scale applications of this compound are not extensively documented, its structure suggests potential utility in several areas of research and development:

-

Organic Synthesis Intermediate: Its rigid, well-defined structure makes it a valuable building block for the synthesis of more complex polycyclic aromatic hydrocarbons, heterocyclic compounds, and chiral ligands for asymmetric catalysis.[17]

-

Materials Science: The extended π-system of the naphthalene rings suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

-

Photochemistry: Aromatic ketones are known to be photoactive and can participate in photochemical reactions, such as [2+2] cycloadditions.[18] This property could be exploited in photopolymerization or other light-driven chemical transformations.

Section 5: Safety and Handling

Expected Hazards:

-

Skin and Eye Irritation: Aromatic ketones can be irritating to the skin and eyes upon contact.[19]

-

Respiratory Tract Irritation: Inhalation of the dust may cause respiratory tract irritation.[19]

-

Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[20]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[19]

-

Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek medical attention.

References

-

Filo. (2025, October 12). Friedel-Crafts reaction of naphthalene. Retrieved from [Link]

- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S20.

-

Agranat, I., & Mala'bi, T. (2020). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. ResearchGate. Retrieved from [Link]

- Smrčina, M., Lorenc, M., Hanuš, V., Sedmera, P., & Kočovský, P. (1992). Synthesis of enantiomerically pure 2,2'-dihydroxy-1,1'-binaphthyl, 2,2'-diamino-1,1'-binaphthyl, and 2-amino-2'-hydroxy-1,1'-binaphthyl. Comparison of processes operating as diastereoselective crystallization and as second order asymmetric transformation. The Journal of Organic Chemistry, 57(6), 1917–1920.

- Google Patents. (n.d.). Acylation of naphthalenes - EP0196805A1.

-

NMR Spectra of New Compounds. (n.d.). [PDF]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Naphthoyl Chloride: A Cornerstone in Advanced Synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Naphthyl methyl ketone (CAS 93-08-3). Retrieved from [Link]

- Google Patents. (n.d.). Production of naphthyl-substituted ketones from naphthaldehydes - WO1998049126A1.

- Synthesis of 2-(2-Naphthyl)quinolines from Z-3-(2-Naphthyl)-3-chloro-2-propenal. (2025, August 9). Wiley Online Library.

-

ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and.... Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Naphthyl methyl ketone. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Naphthyl methyl ketone. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]

-

Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Naphthyl methyl ketone. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Naphthyl methyl ketone. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2'-Acetonaphthone, 99%. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthoyl chloride. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Abe, M., et al. (n.d.). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Royal Society of Chemistry.

- Li, J., et al. (2025, December 29). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures.

-

Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Acetylnaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. Retrieved from [Link]

-

Organic Chemistry. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound | 613-56-9 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2,2'-萘基酮 | 613-56-9 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 9. myttex.net [myttex.net]

- 10. researchgate.net [researchgate.net]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. jackwestin.com [jackwestin.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. fishersci.com [fishersci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Dinaphthyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-dinaphthyl ketone, a molecule of interest in various fields of chemical research. The document details a robust synthetic methodology based on the Friedel-Crafts acylation reaction, offering insights into the mechanistic underpinnings and experimental best practices. A thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented, along with its physicochemical properties. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of diaryl ketones and related compounds.

Introduction

Diaryl ketones are a pivotal class of organic compounds, serving as crucial building blocks and intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their inherent structural rigidity and unique electronic properties make them valuable scaffolds in medicinal chemistry and materials science. Among these, this compound (CAS No. 613-56-9), with its two naphthalene moieties bridged by a carbonyl group, presents a sterically hindered and electronically rich system, making it a compelling target for synthetic chemists and a potential core structure in novel molecular architectures.

This guide provides a detailed exposition on a reliable method for the preparation of this compound and a comprehensive analysis of its structural and spectroscopic properties.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with 2-naphthoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.

Causality Behind Experimental Choices

The selection of the Friedel-Crafts acylation route is predicated on its reliability and the ready availability of the starting materials. The use of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is crucial for the activation of the acylating agent. The catalyst polarizes the carbon-chlorine bond of 2-naphthoyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring.[1] The choice of a non-polar, inert solvent such as dichloromethane or carbon disulfide is critical to prevent side reactions and to facilitate the dissolution of the reactants and the intermediate complex. The reaction temperature is maintained at a low level to control the regioselectivity and minimize the formation of undesired byproducts.

Reaction Mechanism

The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism, which can be delineated into three key steps:

-

Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 2-naphthoyl chloride, leading to the formation of a highly reactive acylium ion.

-

Electrophilic Attack: The acylium ion acts as the electrophile and attacks one of the carbon atoms of the naphthalene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the naphthalene ring and yielding the final product, this compound.

Sources

An In-depth Technical Guide to the Photophysical Properties of Di-2-naphthyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Di-2-naphthyl Ketone in Photophysics

Di-2-naphthyl ketone, a diaryl ketone with two naphthyl chromophores, is a molecule of significant interest in the fields of photochemistry and photophysics. Its rigid structure and extended π-system give rise to distinct electronic and photophysical behaviors, particularly concerning its excited triplet state. Understanding these properties is crucial for its application as a photosensitizer, a tool for probing reaction mechanisms, and a structural motif in the development of novel photoactive materials. This guide provides a comprehensive overview of the synthesis, electronic characteristics, and excited-state dynamics of di-2-naphthyl ketone, supplemented with field-proven experimental protocols for its characterization.

Section 1: Synthesis and Molecular Structure

The primary and most effective method for synthesizing di-2-naphthyl ketone is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction provides a straightforward route to forming the carbon-carbon bond between the carbonyl group and the naphthalene rings.[1][2][3]

Core Synthesis Protocol: Friedel-Crafts Acylation

The causality behind this choice of reaction lies in its efficiency for acylating electron-rich aromatic systems like naphthalene.[3] The use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential as it activates the acylating agent, forming a highly electrophilic acylium ion that is then attacked by the naphthalene ring.[3]

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Acylium Ion Formation: Slowly add 2-naphthoyl chloride, dissolved in the same dry solvent, to the AlCl₃ suspension while stirring under an inert atmosphere (e.g., nitrogen or argon) at 0°C. This exothermic reaction generates the electrophilic acylium ion complex.

-

Electrophilic Attack: To this mixture, add a solution of naphthalene in the same solvent dropwise. The reaction is typically maintained at a low temperature initially and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

-

Reaction Quenching: After the reaction is complete (monitored by TLC), the mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and quench the reaction.[4]

-

Extraction and Purification: The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure. The crude di-2-naphthyl ketone is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[4]

Section 2: Electronic Absorption and Excited State Manifold

The photophysical journey of di-2-naphthyl ketone begins with the absorption of ultraviolet (UV) light. Its absorption spectrum is characterized by distinct bands corresponding to different electronic transitions within the molecule.

UV-Vis Absorption Spectroscopy

Like most aromatic ketones, di-2-naphthyl ketone exhibits two primary types of absorption bands in the UV region:

-

π → π* Transitions: These are strong, high-energy absorptions typically occurring at shorter wavelengths. They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the naphthyl aromatic system.

-

n → π* Transitions: This is a weaker, lower-energy absorption band found at longer wavelengths, closer to the visible region.[5] It corresponds to the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group.[5] This transition is formally forbidden by symmetry rules, which accounts for its characteristically low molar absorptivity.[5]

For closely related compounds like methyl β-naphthyl ketone, significant UV absorption is observed in the 290-400 nm range.[6]

The Jablonski Diagram: Mapping Photophysical Fates

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can undergo several de-excitation processes, which are best visualized using a Jablonski diagram. These processes dictate the molecule's fluorescent and phosphorescent properties.

Caption: General workflow for the comprehensive photophysical characterization of a sample.

Protocol for UV-Vis Absorption Spectroscopy

-

Instrument & Blank: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent (e.g., cyclohexane, ethanol) to be used for the sample and record a baseline correction (blank).

-

Sample Preparation: Prepare a dilute solution of di-2-naphthyl ketone in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is approximately 0.1 to ensure linearity (adherence to the Beer-Lambert law).

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for both the π → π* and the weaker n → π* transitions.

Protocol for Steady-State Fluorescence & Phosphorescence Spectroscopy

This protocol requires a spectrofluorometer, which allows for the selection of both excitation and emission wavelengths. [7]

-

Sample Preparation: Use the same dilute solution from the UV-Vis measurement. For phosphorescence, the sample must be thoroughly deoxygenated by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes, as dissolved oxygen is an efficient quencher of triplet states. [8]2. Fluorescence Measurement:

-

Set the excitation wavelength to the λmax of the n → π* transition.

-

Scan the emission monochromator to record the fluorescence spectrum. The detector is placed at a 90° angle to the excitation source to minimize scattered light. [7]3. Phosphorescence Measurement:

-

This measurement requires specialized instrumentation with a pulsed light source and a gated detector, or mechanical choppers. [9][7]The principle is to excite the sample and then, after a short delay (to allow fluorescence to decay completely), open the detector to collect the long-lived phosphorescence. [9] * Measurements are often performed at low temperatures (e.g., 77 K in a liquid nitrogen dewar) to minimize non-radiative decay pathways and enhance the phosphorescence signal. [10][11] * Set the excitation wavelength and scan the emission spectrum in gated mode.

-

Protocol for Triplet State Lifetime Measurement (Transient Absorption)

Transient absorption (TA) spectroscopy is a pump-probe technique used to study short-lived excited states. [12][13]

-

Setup: The sample is excited by a short, intense "pump" pulse of light (often from a laser) at a wavelength where the molecule absorbs. A second, weaker "probe" beam of white light is passed through the sample at a variable time delay after the pump pulse. [13]2. Measurement: The instrument measures the difference in the absorbance of the probe light with and without the pump pulse. This difference spectrum reveals new absorptions due to the excited species (e.g., the triplet state absorbing a second photon, known as triplet-triplet absorption). [14]3. Kinetic Analysis: By fixing the probe wavelength at the maximum of the triplet-triplet absorption and varying the time delay between the pump and probe pulses, a decay trace is generated.

-

Data Fitting: The decay trace is fitted to an exponential function to extract the triplet state lifetime (τT). [15]

Section 5: Applications in Research and Development

The robust population and long lifetime of the triplet state make di-2-naphthyl ketone an excellent triplet photosensitizer . In this role, it absorbs light and then transfers its triplet energy to another molecule, which then undergoes a chemical reaction. This is a cornerstone of many photochemical syntheses and is valuable in drug development for creating complex molecular architectures. Furthermore, its well-defined photophysics makes it a standard for studying triplet-state quenching mechanisms and energy transfer dynamics, contributing to fundamental scientific understanding.

References

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. perfumersworld.com [perfumersworld.com]

- 7. asdlib.org [asdlib.org]

- 8. bionmr.unl.edu [bionmr.unl.edu]

- 9. jasco-global.com [jasco-global.com]

- 10. jascoinc.com [jascoinc.com]

- 11. edinst.com [edinst.com]

- 12. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]

- 13. THE FLEMING GROUP - Transient Absorption Spectroscopy [sites.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]

A Comprehensive Technical Guide to the Photophysics of 2,2'-Dinaphthyl Ketone: Fluorescence and Phosphorescence

Introduction

2,2'-Dinaphthyl ketone is an aromatic ketone that serves as a quintessential model system for exploring the fundamental principles of molecular photophysics. Its rigid structure, composed of two naphthyl chromophores linked by a carbonyl group, gives rise to distinct and well-defined electronic transitions. This guide provides an in-depth technical exploration of the fluorescence and phosphorescence phenomena exhibited by this molecule. We will delve into the underlying mechanisms, from initial photon absorption to the competitive pathways of radiative and non-radiative decay, offering both theoretical grounding and practical experimental insights for researchers, scientists, and professionals in drug development. The narrative is structured to explain the causality behind photophysical events and to provide self-validating experimental frameworks.

Molecular Architecture and Electronic States

The photophysical behavior of this compound is intrinsically linked to its molecular structure. The carbonyl group (C=O) introduces localized n-orbitals (non-bonding) on the oxygen atom, which are crucial for its characteristic photochemistry. The extended π-systems of the two naphthyl rings contribute to a manifold of π-orbitals.

Key Molecular Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₁₄O | [1] |

| Molecular Weight | 282.34 g/mol | [1][2] |

| CAS Number | 613-56-9 | [2] |

| Appearance | Solid | N/A |

Upon absorption of ultraviolet light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). The most relevant transitions for our discussion are:

-

n → π* Transition: Involving the promotion of an electron from a non-bonding orbital of the carbonyl oxygen to an antibonding π* orbital. This is typically the lowest energy singlet excited state (S₁) in many aromatic ketones.

-

π → π* Transition: Involving the promotion of an electron from a bonding π orbital of the naphthyl system to an antibonding π* orbital. These transitions are generally more intense and occur at higher energies than n → π* transitions.

The interplay between these excited states governs the subsequent de-excitation pathways, namely fluorescence, intersystem crossing, and phosphorescence.

The Jablonski Diagram: Mapping Photophysical Fates

The Jablonski diagram provides a visual schematic of the electronic states and the transitions between them. For this compound, the key processes are absorption, fluorescence from the singlet state, intersystem crossing to the triplet state, and phosphorescence from the triplet state.

Caption: Jablonski diagram for this compound.

Fluorescence: The Singlet State Story

Fluorescence is the rapid emission of a photon from the lowest excited singlet state (S₁) as the molecule returns to the ground state (S₀). This process is spin-allowed and therefore occurs on a very short timescale, typically in the nanosecond range.

Characteristics of Fluorescence

-

Emission Spectrum: The fluorescence spectrum is red-shifted (lower energy) compared to the absorption spectrum due to energy loss through vibrational relaxation in the excited state.

-

Lifetime (τ_F): The fluorescence lifetime is the average time the molecule spends in the S₁ state before emitting a photon. For aromatic ketones, this is often short due to competition with efficient intersystem crossing.

-

Quantum Yield (Φ_F): The fluorescence quantum yield represents the efficiency of the fluorescence process. It is the ratio of photons emitted via fluorescence to the total number of photons absorbed. In many aromatic ketones, Φ_F is low because the rate of intersystem crossing is much faster than the rate of fluorescence.

Solvent Effects on Fluorescence

The surrounding solvent environment can significantly influence the energy of the electronic states. Polar solvents can stabilize the polar n,π* excited state, leading to a red shift in the emission spectrum (solvatochromism). This sensitivity can be exploited to probe the polarity of microenvironments.[3][4]

Intersystem Crossing: The Gateway to Phosphorescence

The defining characteristic of many aromatic ketones, including this compound, is their highly efficient intersystem crossing (ISC). ISC is a non-radiative transition between two electronic states of different spin multiplicity, in this case, from the lowest excited singlet state (S₁) to the lowest excited triplet state (T₁).[5]

Mechanism of Intersystem Crossing

This spin-forbidden process is made possible by spin-orbit coupling , an interaction between the electron's spin angular momentum and its orbital angular momentum. In molecules containing carbonyl groups, the close proximity in energy of the n,π* singlet state and a π,π* triplet state, as dictated by El-Sayed's rule , facilitates a high rate of ISC. This rule states that ISC is more efficient between states of different orbital types (e.g., ¹n,π* → ³π,π*). The efficiency of ISC is a primary reason for the typically weak fluorescence and strong phosphorescence in such molecules.[6]

Phosphorescence: Light from the Triplet State

Phosphorescence is the radiative decay from the lowest excited triplet state (T₁) to the ground singlet state (S₀).

Key Properties of Phosphorescence

-

Spin-Forbidden Nature: The T₁ → S₀ transition involves a change in spin multiplicity, making it a "forbidden" process in quantum mechanics.[7] This results in a much lower probability of occurrence compared to fluorescence.

-

Long Lifetime (τ_P): Because the transition is forbidden, the phosphorescence lifetime is significantly longer than fluorescence, ranging from microseconds to several seconds.[7] This long lifetime makes the triplet state highly susceptible to quenching.

-

Quenching by Molecular Oxygen: The ground state of molecular oxygen (O₂) is a triplet state.[8] Through a process called triplet-triplet annihilation, O₂ can efficiently quench the T₁ state of the ketone, non-radiatively returning it to the S₀ state.[9] This is why phosphorescence is typically only observed in deoxygenated solutions or in rigid, frozen matrices (e.g., at 77 K in a solvent glass) where the diffusion of oxygen is hindered.

-

Emission Spectrum: The phosphorescence spectrum is observed at a lower energy (longer wavelength) than the fluorescence spectrum because the T₁ state is always lower in energy than the S₁ state.

Experimental Methodologies: A Practical Guide

A thorough photophysical characterization involves a combination of steady-state and time-resolved spectroscopic techniques.

Workflow for Photophysical Characterization

Caption: Standard workflow for characterizing luminescent properties.

Protocol 1: Steady-State Emission Spectroscopy

-

Objective: To measure the fluorescence and phosphorescence emission spectra.

-

Instrumentation: A spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube). For phosphorescence, a cooled sample holder and a means to gate the detector or use a pulsed source is required.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or 2-methyltetrahydrofuran which forms a clear glass at low temperatures).

-

Prepare a dilute sample in a quartz cuvette with an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.

-

For Phosphorescence: Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes or by several freeze-pump-thaw cycles. Alternatively, freeze the sample to a solid glass at 77 K using a liquid nitrogen dewar.

-

-

Measurement:

-

Record the absorption spectrum to determine the optimal excitation wavelength (λ_ex), typically at the absorption maximum.

-

Set the spectrofluorometer to λ_ex and scan the emission monochromator to record the fluorescence spectrum.

-

For Phosphorescence: Using a 2 ms delay after the excitation flash, record the delayed emission spectrum.[10]

-

Protocol 2: Quantum Yield (Φ) Determination (Relative Method)

-

Objective: To determine the fluorescence or phosphorescence quantum yield relative to a well-characterized standard.

-

Principle: This method compares the integrated emission intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions.

-

Procedure:

-

Select a quantum yield standard that absorbs and emits in a similar spectral range (e.g., quinine sulfate for fluorescence).

-

Prepare solutions of both the sample and the standard with nearly identical absorbance values (<0.1) at the same excitation wavelength.

-

Measure the absorption and emission spectra for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

-

Trustworthiness: This protocol's validity hinges on maintaining dilute solutions to prevent reabsorption and ensuring identical excitation and detection geometry for both sample and standard. Using a well-accepted standard is critical.[11]

Protocol 3: Luminescence Lifetime Measurement

-

Objective: To measure the decay kinetics of the excited state.

-

Fluorescence Lifetime (ns range):

-

Technique: Time-Correlated Single-Photon Counting (TCSPC).

-

Instrumentation: A high-repetition-rate pulsed light source (e.g., picosecond laser or LED), a high-speed detector, and TCSPC electronics.

-

Procedure: The sample is excited with a short pulse of light, and the arrival times of individual fluorescence photons are recorded. A histogram of arrival times builds up the decay profile.

-

-

Phosphorescence Lifetime (µs-s range):

-

Technique: Multichannel scaling (MCS) or transient absorption spectroscopy.

-

Instrumentation: A pulsed excitation source (e.g., flash lamp or pulsed laser) and a time-gated detector.

-

Procedure: The sample is excited with a pulse, and the emission intensity is recorded as a function of time after the pulse. The resulting decay curve is fitted to an exponential function to extract the lifetime.[10]

-

Key Influencing Factors

The photophysical properties of this compound are not static but are modulated by its immediate environment.

| Factor | Effect on Fluorescence | Effect on Phosphorescence | Causality |

| Increasing Solvent Polarity | Red-shift (for n,π* states); potential quenching. | Can alter ISC rates and shift emission. | Stabilization of polar excited states; enhancement of non-radiative decay pathways.[3][4][12] |

| Decreasing Temperature | Minor increase in intensity. | Significant increase in intensity and lifetime. | Reduces non-radiative decay from both S₁ and T₁ states by suppressing vibrational and rotational motion. Minimizes collisional quenching.[13] |

| Presence of O₂ | Negligible effect. | Severe quenching (shortened lifetime, decreased intensity). | Efficient energy transfer from the ketone's triplet state to the ground-state triplet of oxygen. |

| Heavy Atoms (in solvent) | Can quench fluorescence. | Can enhance phosphorescence by increasing the rate of ISC. | The external heavy-atom effect increases spin-orbit coupling, which enhances the rates of spin-forbidden transitions (S₁ → T₁ and T₁ → S₀). |

Significance and Applications

The efficient population of a long-lived triplet state makes this compound and related aromatic ketones valuable tools in chemistry and materials science.

-

Photosensitizers: The triplet state possesses sufficient energy and lifetime to transfer its energy to other molecules, initiating photochemical reactions. This is fundamental to their use as photosensitizers in organic synthesis.

-

Triplet-Triplet Annihilation (TTA): The interaction of two triplet-state molecules can lead to photon upconversion, where lower-energy incident light is converted into higher-energy emitted light.[9]

-

Probes for Oxygen Sensing: The quenching of phosphorescence by oxygen is a highly sensitive mechanism. Materials incorporating phosphorescent ketones can be used to create sensors that measure local oxygen concentration ratiometrically or via lifetime changes.[10]

Conclusion

This compound presents a rich and illustrative landscape of molecular photophysics. Its behavior is dominated by the competition between spin-allowed fluorescence and a highly efficient, spin-orbit coupling-driven intersystem crossing process. This ISC populates a long-lived triplet state, giving rise to pronounced phosphorescence under anoxic or low-temperature conditions. Understanding the interplay of its electronic structure with environmental factors like solvent and temperature is crucial for harnessing its properties in applications ranging from synthetic photochemistry to advanced optical sensing. The experimental protocols outlined herein provide a robust framework for the reliable and accurate characterization of this and other luminescent molecules.

References

- Delayed Fluroescence and Phosphorescence of Aromatic Ketones in Solution. (2025). ResearchGate.

- This compound. CymitQuimica.

- Switchable Intersystem Crossing (sISC) in Organic Dyes: Unlocking Dynamic Photonic Properties. Wiley Online Library.

- Triplet state. Wikipedia.

- Fluorescence and phosphorescence lifetime imaging reveals a significant cell nuclear viscosity and refractive index changes upon. Nature.

- Intersystem crossing kinetics of aromatic ketones in the condensed phase. ACS Publications.

- Dual-Emissive Difluoroboron Naphthyl-Phenyl β-Diketonate Polylactide Materials: Effects of Heavy Atom Placement and Polymer Molecular Weight. (2014). NIH.

- The interplay of intersystem crossing and internal conversion in quadrupolar tetraarylpyrrolo[3,2-b]pyrroles. DiVA portal.

- Temperature dependence of the luminescence lifetime of a europium complex immobilized in different polymer matrices. (2025). ResearchGate.

- Effect of solvent on the excited-state photophysical properties of curcumin. PubMed.

- Femtosecond Intersystem Crossing in the DNA Nucleobase Cytosine. (2021). arXiv.

- Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. PubMed.

- Triplet‐triplet Annihilation Dynamics of Naphthalene. (2025). PubMed Central.

- Solvent Effect on the Photolysis of Riboflavin. PubMed Central.

- Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. (2021). PubMed Central.

- This compound | 613-56-9. ChemicalBook.

Sources

- 1. This compound | 613-56-9 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Effect of solvent on the excited-state photophysical properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. arxiv.org [arxiv.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Triplet state - Wikipedia [en.wikipedia.org]

- 9. Triplet‐triplet Annihilation Dynamics of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual-Emissive Difluoroboron Naphthyl-Phenyl β-Diketonate Polylactide Materials: Effects of Heavy Atom Placement and Polymer Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2'-Dinaphthyl Ketone: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,2'-dinaphthyl ketone (also known as di(2-naphthyl)methanone), a key aromatic ketone with significant utility in synthetic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and organic electronics who require a deep understanding of this compound's characteristics and handling.

Core Molecular and Physical Properties

This compound is a symmetrical aromatic ketone featuring a central carbonyl group flanked by two naphthyl moieties linked at their C2 positions. This structure imparts a high degree of aromaticity, rigidity, and unique photophysical characteristics.

The fundamental identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₄O | [1] |

| Molecular Weight | 282.34 g/mol | [1] |

| CAS Number | 613-56-9 | [1][2][3] |

| Appearance | Colorless to white solid | [4][5] |

| Melting Point | 164.5 °C | [2][5][6] |

| Boiling Point | 485.6 °C at 760 mmHg | [5][6][7] |

| Density (Predicted) | ~1.20 g/cm³ | [2][5][6][7] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and other common organic solvents. | [4] |

Synthesis and Mechanistic Considerations

The preparation of this compound can be approached through several synthetic strategies, with the choice of method depending on precursor availability, required scale, and purity. Two primary, field-proven methodologies are discussed here: oxidation of the corresponding secondary alcohol and Friedel-Crafts acylation.

Preferred Method: Oxidation of Di(naphthalen-2-yl)methanol

The most efficient and high-yielding synthesis reported is the oxidation of di(naphthalen-2-yl)methanol. This method is favored for its mild reaction conditions and exceptional purity of the final product.[5][6]

Protocol:

-

Reaction Setup: To a stirred solution of di(naphthalen-2-yl)methanol (1.0 equivalent) in dichloromethane (DCM), add activated manganese dioxide (MnO₂, 10.0 equivalents).

-

Execution: The reaction is conducted at ambient room temperature and stirred for approximately 24 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese salts. The filtrate is then concentrated under reduced pressure.

-

Purification: This procedure typically yields this compound as a colorless solid in near-quantitative yield (99%), often pure enough for subsequent applications without further purification.[5][6]

Expertise & Causality: The choice of manganese dioxide is critical. MnO₂ is a mild and highly selective oxidizing agent for benzylic and allylic alcohols. Its efficacy stems from its heterogeneous nature; the reaction occurs on the surface of the solid oxidant. This prevents over-oxidation to carboxylic acids, a common side reaction with stronger, soluble oxidants. Dichloromethane is an ideal solvent due to its inertness under these conditions and its ability to solubilize the starting alcohol and the resulting ketone, while allowing for easy filtration of the solid MnO₂. The use of a large excess of MnO₂ ensures the reaction proceeds to completion in a reasonable timeframe.

Caption: Key application areas for this compound.

Safety and Handling

As a fine chemical intended for research use, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage condition is sealed in dry, room temperature. [6][8]* Toxicity: While a specific, detailed toxicological profile is not widely published, aromatic ketones as a class should be treated as potentially harmful if inhaled or ingested. [4]Standard good laboratory practice should be strictly followed.

This guide is based on currently available scientific literature and chemical supplier data. It is the responsibility of the end-user to conduct a thorough risk assessment before any new procedure.

References

-

dinaphthalen-2-yl-methanone . ChemBK. [Link]

-

Friedel–Crafts Reaction of Naphthalene . Filo. [Link]

-

Friedel Crafts Reaction . SATHEE. [Link]

-

Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes . ResearchGate. [Link]

-

The Acylation of Naphthalene by the Friedel-Crafts Reaction . Journal of the Chemical Society. [Link]

-

Solvent Effects in Friedel–Crafts Reaction . Chemistry Stack Exchange. [Link]

- Production of naphthyl-substituted ketones

-

Synthesis and Applications of 1, 2-Diketones . Scientific Inquiry and Review. [Link]

-

This compound . MySkinRecipes. [Link]

-

Application of Aldehyde and Ketone . Scribd. [Link]

-

(PDF) Synthesis and applications of 1,2-diketones . ResearchGate. [Link]

Sources

- 1. 613-56-9 | this compound - Moldb [moldb.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 613-56-9 [chemicalbook.com]

- 4. CAS 613-56-9: dinaphthalen-2-ylmethanone | CymitQuimica [cymitquimica.com]

- 5. 2,2'-萘基酮 | 613-56-9 [m.chemicalbook.com]

- 6. This compound | 613-56-9 [m.chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. 613-56-9|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2,2'-Dinaphthyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic properties of 2,2'-dinaphthyl ketone, a molecule of significant interest in organic synthesis and materials science. As a symmetrical aromatic ketone, its structural rigidity and extended π-system give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its behavior in various chemical environments. This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy for the comprehensive analysis of this compound.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern and the overall structure.

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple aromatic protons with similar chemical environments, leading to overlapping multiplets. The symmetry of the molecule simplifies the spectrum to some extent, with seven unique proton signals expected for each naphthyl group.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.2 - 8.5 | Multiplets | The exact chemical shifts and coupling patterns will be highly dependent on the solvent and the resolution of the instrument. Protons ortho to the carbonyl group are expected to be the most deshielded. |

Authoritative Grounding: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effects of the aromatic rings.[1][2] Protons on the naphthyl rings will exhibit complex splitting patterns due to both ortho and meta couplings.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: The ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule. Due to the molecule's symmetry, we expect to see 11 distinct signals: 10 for the naphthyl carbons and one for the carbonyl carbon.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carbonyl) | 195 - 205 | The carbonyl carbon of aromatic ketones typically appears in this downfield region.[3][4] |

| Aromatic Carbons | 125 - 140 | The ten unique aromatic carbons will appear in this range. Carbons directly attached to the carbonyl group will be the most deshielded. |

Authoritative Grounding: The chemical shift of the carbonyl carbon is a key diagnostic peak for ketones and is sensitive to conjugation.[5] The aromatic carbons will have chemical shifts typical for naphthalene systems, with some perturbation due to the ketone functionality.[6]

Experimental Protocol for NMR Spectroscopy

Caption: Experimental workflow for NMR analysis.

Trustworthiness: This protocol ensures high-quality, reproducible NMR data. The choice of a suitable deuterated solvent is critical for sample solubility and to avoid interfering signals.[7][8] Proper shimming is essential for achieving high resolution and accurate multiplet analysis.[9][10]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, the key diagnostic feature is the carbonyl (C=O) stretching vibration.

Expertise & Experience: The IR spectrum of this compound will be dominated by a strong, sharp absorption band corresponding to the C=O stretch. The conjugation of the carbonyl group with the two naphthyl rings is expected to lower the frequency of this absorption compared to a non-conjugated ketone.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds in aromatic systems.[11] |

| C=O Stretch (Carbonyl) | 1660 - 1640 | Strong, Sharp | The conjugation with the aromatic rings weakens the C=O bond, lowering the stretching frequency.[12][13] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Multiple bands are expected due to the complex vibrations of the naphthyl rings.[14] |

Authoritative Grounding: The position of the carbonyl absorption is highly diagnostic of its electronic environment. Conjugation allows for delocalization of the pi electrons, which reduces the double bond character of the C=O bond and thus lowers its vibrational frequency.[13]

Experimental Protocol for IR Spectroscopy

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation.[15] Collecting a background spectrum is crucial to remove contributions from atmospheric water and carbon dioxide.

Part 3: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound makes it a strong absorber of UV radiation.

Expertise & Experience: The UV-Vis spectrum of this compound is expected to show two main absorption bands. A strong absorption at shorter wavelengths corresponding to a π→π* transition, and a weaker absorption at longer wavelengths due to the n→π* transition of the carbonyl group.

Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |

| π→π | 250 - 290 | High | This transition involves the excitation of an electron from a bonding π orbital to an antibonding π orbital of the extensive conjugated system. |

| n→π | 320 - 360 | Low | This "forbidden" transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π orbital.[16] |

Authoritative Grounding: The extent of conjugation in a molecule has a significant impact on the energy of its electronic transitions. In this compound, the large π-system lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths compared to simpler aromatic ketones.[16][17] For comparison, the λmax for 2-naphthyl methyl ketone is around 245 nm and 285 nm.[18]

Experimental Protocol for UV-Vis Spectroscopy

Caption: Standard procedure for UV-Vis spectroscopic analysis.

Trustworthiness: The use of a UV-transparent solvent is essential to avoid interference with the sample's absorbance. Preparing a solution with an absorbance within the linear range of the instrument ensures the validity of the Beer-Lambert law for quantitative analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a comprehensive understanding of its molecular structure and electronic properties. While this guide offers a robust framework based on established principles and data from analogous compounds, it is imperative for researchers to acquire their own high-quality data for definitive structural confirmation and purity assessment. The protocols and interpretations presented herein serve as a valuable resource for guiding experimental design and data analysis in the study of this and related aromatic ketones.

References

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

Hoyt, D. W., Laukien, F. H., & van Willigen, H. (n.d.). Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

INFRARED SPECTROSCOPY. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]

-

ResearchGate. (n.d.). Left: UV-visible absorption spectra of (a) ketone-2 (1.95 × 10 -5 M).... Retrieved from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

ACS Omega. (2022, July 20). Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The near-UV absorption cross sections for several ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Naphthyl methyl ketone. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. web.pdx.edu [web.pdx.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. hmdb.ca [hmdb.ca]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. ekwan.github.io [ekwan.github.io]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. benchchem.com [benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. 2-Naphthyl methyl ketone [webbook.nist.gov]

Whitepaper: A Practical Guide to Determining the Solubility of 2,2'-Dinaphthyl Ketone for Pharmaceutical and Chemical Synthesis Applications

An In-depth Technical Guide

Introduction: The Challenge of Sparsely Characterized Compounds

2,2'-Dinaphthyl ketone, with its rigid, sterically hindered, and highly aromatic structure, presents unique challenges and opportunities in chemical applications. Its utility as a building block or a final product is fundamentally linked to its behavior in solution. Processing, purification, reaction kinetics, and formulation all hinge on a thorough understanding of its solubility.

While extensive databases exist for common reagents, the solubility profiles of more specialized compounds like this compound are often unpublished. This guide, therefore, shifts the focus from presenting pre-existing data to empowering the researcher to generate this critical information with a high degree of scientific rigor. We will proceed by first principles, analyzing the molecular structure to form a hypothesis, and then detail a robust experimental workflow to test it.

Theoretical Underpinnings: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is our starting point. The molecular structure of this compound is dominated by two large, non-polar naphthyl groups. The central ketone group introduces a degree of polarity, but its influence is significantly masked by the extensive hydrocarbon framework.

-

Structure: Di-2-naphthyl ketone consists of two naphthalene rings connected by a carbonyl group.

-

Polarity: The molecule is largely non-polar and aromatic. The carbonyl group provides a localized region of polarity, but the overall character is dominated by the large, non-polar surface area of the naphthyl rings.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the carbonyl oxygen, but it cannot act as a hydrogen bond donor.

Solubility Hypothesis:

-

High Solubility Expected in: Aromatic and chlorinated solvents (e.g., toluene, xylene, dichloromethane, chloroform) due to favorable pi-pi stacking interactions and van der Waals forces.

-

Moderate Solubility Expected in: Polar aprotic solvents (e.g., acetone, tetrahydrofuran (THF), ethyl acetate) where dipole-dipole interactions with the ketone group can occur.

-

Low to Negligible Solubility Expected in: Polar protic solvents (e.g., water, ethanol, methanol) and non-polar aliphatic solvents (e.g., hexane, cyclohexane). The strong hydrogen-bonding network of protic solvents would be disrupted without sufficient energetic payoff, and the weak dispersion forces of aliphatic solvents may be insufficient to overcome the crystal lattice energy of the solid ketone.

This theoretical assessment is foundational for selecting an appropriate range of solvents for experimental determination and for sanity-checking the results.

Experimental Workflow: Isothermal Equilibrium Solubility Determination

The most reliable method for determining solubility is the isothermal equilibrium method. This technique involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Reagents

-

This compound (high purity, >98%)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Protocol

-

Preparation of Solvent Mixtures: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The term "excess" is critical; there must be a visible amount of undissolved solid at the end of the experiment to ensure the solution is saturated. A good starting point is to add approximately 10-20 mg of solid to 2-3 mL of solvent.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for a prolonged period, typically 24 to 72 hours.

-

Expert Insight: The equilibration time is a critical parameter. For crystalline compounds with low solubility, dissolution can be slow. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between two consecutive time points.

-

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solid to settle, preventing it from being drawn into the sample.

-

Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial.

-

Trustworthiness Check: The use of a syringe filter is mandatory to remove any microscopic solid particles, which would otherwise lead to a gross overestimation of solubility. The filter material must be chemically inert to the solvent being used.

-

-

Gravimetric Analysis (for high solubility): If the solubility is expected to be high, the solvent from the filtered sample can be evaporated under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining solid can then be used to calculate the solubility.

-

Spectroscopic/Chromatographic Analysis (for low to moderate solubility):

-

Accurately dilute the filtered solution with a known volume of the same solvent.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the standards and the sample using HPLC-UV or UV-Vis spectroscopy. The absorbance or peak area of the sample is then used to determine its concentration by comparing it to the calibration curve.

-

Expert Insight: HPLC is generally the preferred method due to its higher specificity and ability to separate the analyte from any potential impurities.

-

Visualizing the Workflow

The following diagram outlines the key decision points and processes in the experimental workflow.

Caption: Experimental workflow for determining isothermal equilibrium solubility.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison between different solvents and serves as a valuable reference for future experimental design.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Aromatic | Toluene | User Data | User Data | HPLC-UV |

| Chlorinated | Dichloromethane | User Data | User Data | HPLC-UV |

| Polar Aprotic | Tetrahydrofuran (THF) | User Data | User Data | HPLC-UV |

| Acetone | User Data | User Data | HPLC-UV | |

| Polar Protic | Ethanol | User Data | User Data | HPLC-UV |

| Water | User Data | User Data | HPLC-UV | |

| Non-Polar Aliphatic | n-Hexane | User Data | User Data | HPLC-UV |

This table should be populated with the data generated from the protocol described in Section 3.

Safety and Handling

All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for this compound and for each solvent used to understand the specific hazards and handling requirements.

Conclusion

While the solubility of this compound is not widely documented, a combination of theoretical prediction and rigorous experimental determination can provide the necessary data for any research or development application. By following the isothermal equilibrium protocol detailed in this guide, researchers can generate reliable, reproducible, and scientifically sound solubility data. This foundational knowledge is indispensable for the successful implementation of this compound in complex chemical systems.

References

There are no direct references for the solubility of this compound. The following references provide authoritative grounding for the experimental methodologies and principles described.

-

Title: "General introduction to solubility" Source: IUPAC URL: [Link]

-

Title: "A standard method for the measurement of the (low) solubility of solids in liquids" Source: Journal of Chemical & Engineering Data URL: [Link]

-

Title: "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics" Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Unveiling the Conformational Landscape of 2,2'-Dinaphthyl Ketone: A Theoretical and Computational Guide

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the three-dimensional structure and electronic properties of 2,2'-dinaphthyl ketone. This document is intended for researchers, scientists, and drug development professionals with an interest in leveraging computational chemistry to understand the structure-property relationships of complex aromatic molecules. We will delve into the causality behind the choice of computational methods, provide a detailed workflow for performing these calculations, and discuss the interpretation of the resulting data.

Introduction: The Significance of this compound and the Role of Theoretical Calculations

This compound is a sterically hindered aromatic ketone with a non-planar structure arising from the restricted rotation around the single bonds connecting the naphthyl groups to the carbonyl carbon. This conformational rigidity and the extensive π-system of the naphthyl moieties impart unique photophysical and chiroptical properties to this class of molecules, making them interesting scaffolds in materials science and asymmetric catalysis.